N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to an acetamide group substituted with a methylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Ring: The benzo[d]oxazole derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Acetamide Group: The phenyl ring is then functionalized with an acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Substitution with Methylsulfonyl Phenyl Group: Finally, the acetamide derivative is reacted with a methylsulfonyl phenyl derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]oxazole ring, potentially leading to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the benzo[d]oxazole ring could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or inflammatory disorders, due to its ability to modulate specific molecular pathways.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]oxazole.
N-(4-(benzimidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Contains a benzimidazole ring instead of benzo[d]oxazole.
N-(4-(benzoxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar but with a different substitution pattern on the benzo[d]oxazole ring.
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit properties that may not be present in similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOSTRYXJCFULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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